molecular formula C8H2F4O2 B13409808 4,5-Difluorobenzene-1,2-dicarbonyl difluoride CAS No. 83684-75-7

4,5-Difluorobenzene-1,2-dicarbonyl difluoride

Cat. No.: B13409808
CAS No.: 83684-75-7
M. Wt: 206.09 g/mol
InChI Key: ZVLWKPQDNWQZTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Difluorobenzene-1,2-dicarbonyl difluoride is a chemical compound with the molecular formula C8H2F4O2 It is a derivative of benzene, where two fluorine atoms are substituted at the 4th and 5th positions, and two carbonyl fluoride groups are attached at the 1st and 2nd positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluorobenzene-1,2-dicarbonyl difluoride typically involves the fluorination of benzene derivatives. One common method is the reaction of 4,5-difluorophthalic anhydride with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must be carefully controlled to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluorobenzene-1,2-dicarbonyl difluoride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl fluoride groups can be reduced to form corresponding alcohols or other derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form more complex fluorinated compounds.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated benzene derivatives, while reduction reactions can produce difluorobenzene alcohols.

Scientific Research Applications

4,5-Difluorobenzene-1,2-dicarbonyl difluoride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 4,5-Difluorobenzene-1,2-dicarbonyl difluoride exerts its effects involves its interaction with molecular targets through its reactive fluorine and carbonyl groups. These interactions can lead to the formation of stable complexes or the modification of target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

    1,4-Difluorobenzene: A simpler fluorinated benzene derivative with fluorine atoms at the 1st and 4th positions.

    1,2-Difluorobenzene: Another fluorinated benzene derivative with fluorine atoms at the 1st and 2nd positions.

    1,4-Dibromo-2,5-difluorobenzene: A compound with both bromine and fluorine substitutions on the benzene ring.

Properties

CAS No.

83684-75-7

Molecular Formula

C8H2F4O2

Molecular Weight

206.09 g/mol

IUPAC Name

4,5-difluorobenzene-1,2-dicarbonyl fluoride

InChI

InChI=1S/C8H2F4O2/c9-5-1-3(7(11)13)4(8(12)14)2-6(5)10/h1-2H

InChI Key

ZVLWKPQDNWQZTH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)C(=O)F)C(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.